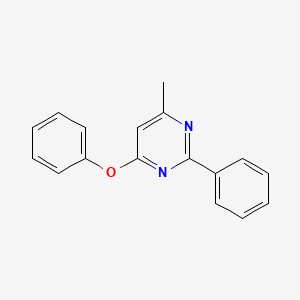![molecular formula C18H20N2O2S B5693932 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5693932.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCAE and is synthesized using a specific method, which will be discussed in detail in
Mécanisme D'action
The mechanism of action of DCAE is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in cancer cells and the brain. DCAE has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells. Additionally, DCAE has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
DCAE has been found to have various biochemical and physiological effects. In cancer cells, DCAE has been shown to induce apoptosis, a process of programmed cell death, and inhibit cell proliferation. In the brain, DCAE has been found to increase the levels of acetylcholine, a neurotransmitter that is essential for memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
DCAE has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize in high yield. Additionally, DCAE has been found to have low toxicity, making it a potential candidate for further studies. However, one of the limitations is that the mechanism of action of DCAE is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of DCAE. One potential direction is to further investigate its anticancer properties and potential applications in cancer therapy. Additionally, further studies could be conducted to determine the mechanism of action of DCAE and its effects on specific enzymes and pathways. Furthermore, DCAE could be studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, studies could be conducted to determine the optimal dosage and administration of DCAE for maximum efficacy and minimal toxicity.
Conclusion:
In conclusion, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide, or DCAE, is a chemical compound that has potential applications in various fields, including cancer therapy and the treatment of Alzheimer's disease. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further studies on DCAE could lead to significant advancements in the fields of cancer therapy and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of DCAE involves the reaction of 3-ethoxybenzoic acid with thionyl chloride, followed by the addition of N,N-dimethyl-p-phenylenediamine and 3,5-dimethylaniline. The reaction mixture is then heated, and the resulting product is purified to obtain DCAE in high yield.
Applications De Recherche Scientifique
DCAE has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer properties and has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Furthermore, DCAE has been found to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
Propriétés
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-4-22-16-7-5-6-14(11-16)17(21)20-18(23)19-15-9-12(2)8-13(3)10-15/h5-11H,4H2,1-3H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNAHIJRDUFWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5693893.png)

![3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5693903.png)
![[(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid](/img/structure/B5693907.png)
![2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)

![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)
![N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5693934.png)

![4-(3,4-dimethylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5693942.png)

